molecular formula C15H22N2O2 B7924842 (S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7924842
M. Wt: 262.35 g/mol
InChI Key: VPMJDLCXKBRYQC-AWEZNQCLSA-N
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Description

(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative characterized by an ethylaminomethyl substituent at the 2-position of the pyrrolidine ring and a benzyl ester group at the 1-carboxylic acid position. Its stereochemistry and functional groups make it a versatile scaffold for structural modifications, enabling comparisons with analogous compounds in terms of physicochemical properties, synthetic routes, and biological activity.

Properties

IUPAC Name

benzyl (2S)-2-(ethylaminomethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-16-11-14-9-6-10-17(14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMJDLCXKBRYQC-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Ring Formation

The pyrrolidine core is often synthesized through cyclization reactions. For example, a cyclopentenone intermediate undergoes catalytic hydrogenation to yield the saturated pyrrolidine ring. Patent data describe the use of palladium or platinum catalysts under hydrogen gas (1–3 atm) to achieve cis-selectivity, critical for maintaining stereochemical integrity.

Table 1: Cyclization Reaction Conditions

Starting MaterialCatalystPressure (atm)Yield (%)Diastereomeric Ratio (cis:trans)
CyclopentenonePd/C28595:5
AllenesPtO₂1.57890:10

Introduction of the Ethylaminomethyl Group

The ethylaminomethyl side chain is introduced via nucleophilic substitution or reductive amination. A preferred method involves reacting 2-(bromomethyl)pyrrolidine with ethylamine in the presence of a base such as potassium carbonate.

Key Reaction :

2-(Bromomethyl)pyrrolidine+CH₃CH₂NH₂K₂CO₃, DMF2-Ethylaminomethyl-pyrrolidine+HBr\text{2-(Bromomethyl)pyrrolidine} + \text{CH₃CH₂NH₂} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-Ethylaminomethyl-pyrrolidine} + \text{HBr}

This step requires anhydrous conditions to prevent hydrolysis of the bromomethyl group. Yields range from 70–85%, with residual impurities removed via column chromatography.

Benzyl Ester Protection

The carboxylic acid group is protected as a benzyl ester to prevent unwanted side reactions during subsequent steps. Benzylation is achieved using benzyl bromide or chloride in the presence of a base.

Esterification Conditions

  • Reagents : Benzyl bromide, triethylamine (TEA), dimethylformamide (DMF).

  • Temperature : 0–25°C.

  • Yield : 90–95%.

Mechanism :

RCOOH+BnBrTEARCOOBn+HBr\text{RCOOH} + \text{BnBr} \xrightarrow{\text{TEA}} \text{RCOOBn} + \text{HBr}

Stereochemical Control

The (S)-configuration is introduced using chiral catalysts or resolved via enzymatic methods. Asymmetric hydrogenation of prochiral enamines using Rhodium-(S)-BINAP complexes achieves enantiomeric excess (ee) >98%.

Table 2: Asymmetric Hydrogenation Parameters

SubstrateCatalystee (%)Reaction Time (h)
Prochiral enamineRh-(S)-BINAP98.512
α,β-unsaturated ketoneRu-TsDPEN97.218

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency. Key advantages include:

  • Improved Heat Transfer : Mitigates exothermic side reactions.

  • Reduced Reaction Time : From 24 hours (batch) to 2 hours (flow).

Table 3: Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Yield (%)7588
Purity (%)9297
Throughput (kg/day)520

Purification and Characterization

Final purification involves recrystallization from ethanol/water mixtures or preparative HPLC. Critical quality control parameters include:

  • HPLC Purity : >99% (UV detection at 254 nm).

  • Optical Rotation : [α]²⁵D = +12.5° (c = 1, CHCl₃).

Challenges and Optimization Strategies

  • Racemization Risk : Minimized by avoiding strong acids/bases during esterification.

  • Byproduct Formation : Controlled via low-temperature (−10°C) amidation steps .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ester or amine functionalities.

    Substitution: Nucleophilic substitution reactions can be employed to replace the benzyl ester group with other ester or amide groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₂₂N₂O₂
  • Molecular Weight : 262.35 g/mol
  • Chemical Structure : The compound features a pyrrolidine ring, an ethylamine side chain, and a benzyl ester functional group, contributing to its reactivity and selectivity in various chemical reactions.

Organic Synthesis

(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows it to participate in several key reactions:

  • Mannich Reaction : This compound is utilized in the Mannich reaction to form β-amino carbonyl compounds. The enantioselectivity of these reactions can be enhanced by using this pyrrolidine derivative as a chiral auxiliary .
  • Nitro-Michael Addition : In studies involving organocatalysis, (S)-2-Ethylaminomethyl-pyrrolidine has been shown to catalyze nitro-Michael additions effectively, yielding products with high enantioselectivity .

Data Table: Reaction Outcomes

Reaction TypeCatalyst UsedYield (%)Enantioselectivity (%)
Mannich Reaction(S)-2-Ethylaminomethyl-pyrrolidine8590
Nitro-Michael AdditionOrganocatalyst from (S)-pyrrolidine7895

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Antidepressant Activity : Research indicates that derivatives of (S)-2-Ethylaminomethyl-pyrrolidine may exhibit antidepressant properties through modulation of neurotransmitter systems .
  • Neuroprotective Effects : Studies have suggested that this compound could provide neuroprotection in models of neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of (S)-2-Ethylaminomethyl-pyrrolidine resulted in a significant reduction in neuroinflammation markers, suggesting potential use in treating conditions like Alzheimer’s disease.

Organocatalysis

(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is recognized for its role as an organocatalyst:

  • Catalytic Activity : It has been successfully employed as a catalyst in asymmetric synthesis reactions, enhancing reaction rates and selectivity without the need for metal catalysts .

Data Table: Catalytic Performance

Reaction TypeCatalystConversion (%)Selectivity (%)
Asymmetric Aldol Reaction(S)-Pyrrolidine9288
Enamine Formation(S)-Pyrrolidine8590

Mechanism of Action

The mechanism of action of (S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The ethylaminomethyl group in the target compound confers moderate lipophilicity compared to the methylaminomethyl analogue .
  • Chirality : The (S)-configuration at C2 is critical for stereoselective interactions in biological systems, as seen in related protease inhibitors .

Physicochemical Properties

  • Solubility: The hydrochloride salt of 2-aminomethyl-pyrrolidine-1-carboxylic acid benzyl ester demonstrates higher aqueous solubility than the free base form of the target compound due to ionic character .
  • Thermal Stability: Phosphinoyl derivatives (e.g., 2-[(2-carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester) may exhibit lower thermal stability due to hydrolytically sensitive phosphonate groups .
  • Polarity : Sulfur-containing analogues (e.g., 3-(2-hydroxyethylsulfanyl) derivative) show increased polarity, impacting chromatographic behavior and membrane permeability .

Comparative Yield Data :

Step Target Compound Methylaminomethyl Analogue Phosphinoyl Derivative
Coupling Reaction Yield 80–85% 85% 72%
Final Deprotection/Isolation Yield 81% 80% 68%

Biological Activity

(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound known for its potential biological activities, particularly in the context of neurological applications. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound features a pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle. Its structure includes:

  • Amino acid derivative : The presence of (S)-2-amino-3-methyl-butyric acid.
  • Benzyl ester functionality : This enhances lipophilicity, potentially influencing biological activity and pharmacokinetics.

Biological Activity Overview

Preliminary studies suggest that (S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester exhibits significant biological activities, particularly related to neuroprotection and neurotransmitter modulation. The following sections detail these activities, supported by data from various studies.

Neuroprotective Effects

Research indicates that compounds with similar structures may provide neuroprotective benefits. The amino acid derivative can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Table 1: Comparative Analysis of Biological Activities

Compound NameStructural FeaturesBiological ActivityUnique Aspects
(S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl esterPyrrolidine ring, Benzyl esterPotential neuroprotective effectsComplex structure
(S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acidPyrrolidine ring, Carboxylic acidNeurotransmitter modulationNo ester functionality
N-(Benzyloxycarbonyl)-(S)-2-amino-3-methylbutyric acidAmino acid derivativePossible therapeutic effectsDifferent functional group
  • Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, enhancing synaptic transmission or protecting against excitotoxicity.
  • Antioxidant Properties : Similar compounds have shown antioxidant activity, which could contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study published in the Journal of Organic Chemistry demonstrated that certain pyrrolidine derivatives exhibit significant binding affinity to neurotransmitter receptors, indicating potential therapeutic roles in neurological disorders .
  • Another investigation focused on the metabolic pathways of similar esters, revealing that the hydrolysis of benzyl esters leads to biologically active metabolites that can modulate cellular functions .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of (S)-2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is crucial for evaluating its therapeutic potential. Studies suggest that:

  • The compound undergoes rapid hydrolysis in vivo, releasing active components that may exert pharmacological effects.
  • Its lipophilic nature enhances blood-brain barrier permeability, which is essential for central nervous system (CNS) drug development .

Q & A

Q. How can researchers validate the formation of benzyl ester bonds in complex matrices (e.g., polymer composites)?

  • Ion chromatography (IC) quantifies glucuronic acid released after alkaline hydrolysis, correlating with ester bond content.
  • ¹³C NMR detects ester carbonyl signals (~165–170 ppm) and monitors bond cleavage kinetics .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Neutralize waste with dilute acetic acid before disposal.
  • Emergency procedures: For spills, adsorb with inert material (e.g., vermiculite) and store in labeled hazardous waste containers .

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